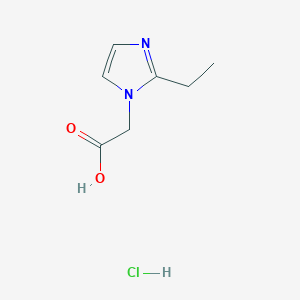![molecular formula C8H5ClN2O2 B1439285 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 915140-96-4](/img/structure/B1439285.png)
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Descripción general
Descripción
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a yield of 71% was obtained for a related compound, which appeared as a yellow solid with a melting point of 287–288 °C .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring. One of the carbon atoms in the five-membered ring is replaced by a nitrogen atom, and the six-membered ring contains two additional nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are not available, related compounds have been studied. For instance, one study reported the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its InChI code is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13), and its InChI key is NPXFUIWZQKUEQK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Cancer Therapy
The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .
Breast Cancer Treatment
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . These derivatives also significantly inhibited the migration and invasion of 4T1 cells .
Development of FGFR Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors . These inhibitors have shown potential in treating various cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Treatment of Hyperglycemia and Related Disorders
Pyrrolopyridine derivatives have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Medicine and Agriculture
Pyrrolopyrazine derivatives, which are related to pyrrolopyridine, are known as key N-heterocycles with potential use in medicine and agriculture .
Synthesis of Other Compounds
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be used as a starting material in the synthesis of other compounds . This makes it a valuable compound in various areas of research and development .
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the reported activity of related compounds against FGFR1, 2, and 3 , it would be interesting to investigate whether 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibits similar activity.
Propiedades
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFUIWZQKUEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669119 | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
915140-96-4 | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)





![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)


![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)
![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)

